![molecular formula C9H11Cl2N3O2 B1491194 2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride CAS No. 2097980-06-6](/img/structure/B1491194.png)
2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized and one of its sp2 orbitals contains a lone pair of electrons .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as a base, forming salts upon reaction with acids. They can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, pyridine is a colorless liquid with a distinct, unpleasant odor. It is miscible with water and most organic solvents .Scientific Research Applications
Synthetic Chemistry Applications
A key focus in the scientific literature is the synthesis and chemical transformations of related pyrrolopyridine derivatives. For instance, studies describe the efficient synthesis of pyrrolopyridine and pyrrolidine-2,4-diones through condensation reactions and cyclization processes. These synthetic routes offer access to diverse heterocyclic compounds that are of interest due to their potential biological activities and applications in material science. The one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from 1,3-diones and 2-(aminomethyl)pyridine showcases the utility of these compounds in constructing complex heterocyclic systems efficiently (Klappa, Rich, & McNeill, 2002). Additionally, the Lewis acid-promoted cascade reaction of primary amines with 2-butynedioate and propargylic alcohol to synthesize 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones illustrates the versatility of these pyrrolopyridine scaffolds in organic synthesis (Yin et al., 2013).
Biological Activity Studies
Research into the biological activity of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives highlights the potential therapeutic applications of these compounds. The synthesis and examination of antitumor and antimicrobial activities provide insights into their utility in developing new treatments. Specific derivatives have shown activity against C. albicans and S. aureus, suggesting their potential as antimicrobial agents (Wójcicka et al., 2017).
Material Science Applications
In the realm of material science, pyrrolopyridine derivatives are explored for their luminescent properties. Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, for example, demonstrate strong fluorescence and solubility in common organic solvents, which is beneficial for electronic and photonic applications. The distinct optical and electrochemical properties of these polymers underline their potential in developing new materials for electronic devices (Zhang & Tieke, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminoethyl)pyrrolo[3,4-c]pyridine-1,3-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-2-4-12-8(13)6-1-3-11-5-7(6)9(12)14;;/h1,3,5H,2,4,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBPBHFXRLGQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





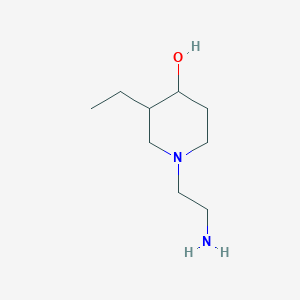

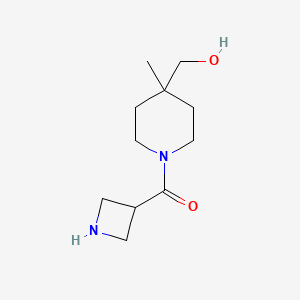
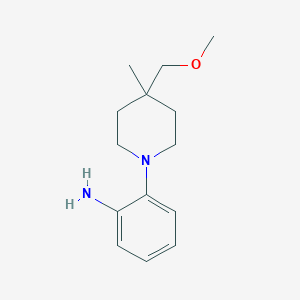
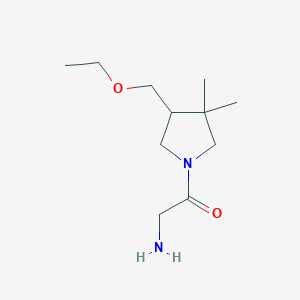
![2-Chloro-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491123.png)
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1491124.png)

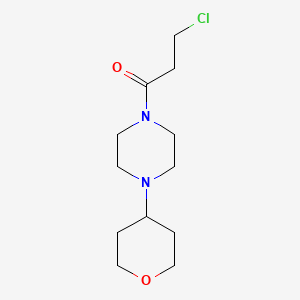
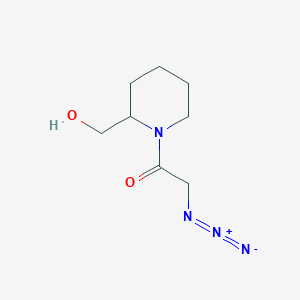
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)